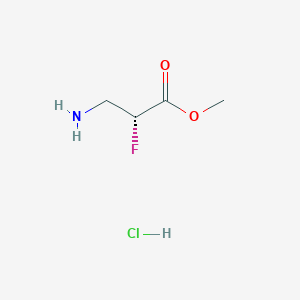
Methyl (R)-3-amino-2-fluoropropanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-2-fluoropropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-2-fluoropropanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. One common method includes using trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-2-fluoropropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halides or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrohalic Acids (HX): Used for substitution reactions, converting the amino group into different functional groups.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Scientific Research Applications
Methyl ®-3-amino-2-fluoropropanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl ®-3-amino-2-fluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways, making the compound a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-fluoropropanoate: Lacks the hydrochloride component, which can affect its solubility and reactivity.
3-amino-2-fluoropropanoic acid: The carboxylic acid form, which has different chemical properties and applications.
Uniqueness
Methyl ®-3-amino-2-fluoropropanoate hydrochloride stands out due to its combination of functional groups, which provide unique reactivity and stability. The presence of the hydrochloride component enhances its solubility in aqueous solutions, making it more versatile for various applications .
Properties
Molecular Formula |
C4H9ClFNO2 |
|---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
methyl (2R)-3-amino-2-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
InChI Key |
PEPPPSUJKNPBDA-AENDTGMFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CN)F.Cl |
Canonical SMILES |
COC(=O)C(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















